molecular formula C7H5ClO B042229 3-Chlorobenzaldehyde CAS No. 587-04-2

3-Chlorobenzaldehyde

Cat. No.: B042229
CAS No.: 587-04-2
M. Wt: 140.56 g/mol
InChI Key: SRWILAKSARHZPR-UHFFFAOYSA-N
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Description

3-Chlorobenzaldehyde is an organic compound with the molecular formula C7H5ClO. It is a clear, colorless to light yellow liquid with a distinct aromatic odor. This compound is commonly used as a key building block in the synthesis of various chemical products, including pharmaceuticals, dyes, and specialty chemicals .

Mechanism of Action

Target of Action

3-Chlorobenzaldehyde primarily targets the lysosomal cysteine protease, cathepsin B . Cathepsin B is an intracellular lysosomal cysteine protease that plays multiple roles in physiological and pathological processes . It is involved in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis . Overexpression of cathepsin B has been observed in various malignancies .

Mode of Action

This compound interacts with cathepsin B and inhibits its activity . Among the differently functionalized semicarbazones and thiosemicarbazones, chloro-substituted compounds have been found to inhibit cathepsin B most effectively . The designed derivatives have been found to be competitive inhibitors to cathepsin B .

Biochemical Pathways

The inhibition of cathepsin B by this compound affects the biochemical pathways associated with this enzyme. Cathepsin B is involved in the turnover of misfolded proteins and the generation of antigenic peptides . Therefore, the inhibition of cathepsin B can impact these processes.

Pharmacokinetics

Its physical properties such as boiling point (213-214 °c), melting point (9-12 °c), and density (1241 g/mL at 25 °C) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cathepsin B activity . This can potentially affect the physiological and pathological processes in which cathepsin B is involved, including protein turnover, antigen processing, and hormone maturation .

Action Environment

It is known that the polarity of the solvent can influence the ir spectra of compounds, which may indirectly affect the interaction between this compound and its target

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzaldehyde can be synthesized through several methods. One common method involves the chlorination of benzaldehyde using chlorine gas in the presence of a catalyst such as ferric chloride. Another method includes the reaction of 3-chlorotoluene with formic acid and a suitable oxidizing agent .

Industrial Production Methods: In industrial settings, this compound is typically produced via the chlorination of benzaldehyde. This process involves the use of chlorine gas and a catalyst to achieve high yields and purity. The reaction is carried out under controlled conditions to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chlorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of Schiff base ligands and other complex organic molecules.

    Biology: It is employed in the study of enzyme inhibition and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antimicrobial and anticancer agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Chlorobenzaldehyde
  • 4-Chlorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 2,3-Dichlorobenzaldehyde
  • 2,4-Dichlorobenzaldehyde

Comparison: 3-Chlorobenzaldehyde is unique due to its position of the chlorine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Chlorobenzaldehyde and 4-Chlorobenzaldehyde, the meta position of the chlorine atom in this compound results in different steric and electronic effects, making it more suitable for specific synthetic applications .

Properties

IUPAC Name

3-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClO/c8-7-3-1-2-6(4-7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWILAKSARHZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO
Source PubChem
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DSSTOX Substance ID

DTXSID1074591
Record name Benzaldehyde, 3-chloro-
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Molecular Weight

140.56 g/mol
Source PubChem
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CAS No.

587-04-2
Record name 3-Chlorobenzaldehyde
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Record name Benzaldehyde, 3-chloro-
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Record name 3-CHLOROBENZALDEHYDE
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Record name Benzaldehyde, 3-chloro-
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Record name Benzaldehyde, 3-chloro-
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Record name 3-chlorobenzaldehyde
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Record name 3-CHLOROBENZALDEHYDE
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Synthesis routes and methods

Procedure details

TiCl3/15% in H2O (200 ml) was added at room temperature to a solution of intermediate (6-c) (38 g) in THF (300 ml). The mixture was stirred at room temperature for 90 minutes. The mixture was poured out on ice, basified with K2CO3, filtered over celite, washed with ethyl acetate and decanted. The organic layer was dried, filtered and the solvent was evaporated. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH/NH4OH 97/3/0.1 and 95/5/0.1), yielding 18.7 g (49%) of (±)-[2-amino-5-[4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl]phenyl](3-chlorophenyl)methanone (interm. 6-d).
[Compound]
Name
TiCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
intermediate ( 6-c )
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chlorobenzaldehyde
Reactant of Route 2
3-Chlorobenzaldehyde
Reactant of Route 3
3-Chlorobenzaldehyde
Reactant of Route 4
3-Chlorobenzaldehyde
Reactant of Route 5
3-Chlorobenzaldehyde
Reactant of Route 6
3-Chlorobenzaldehyde
Customer
Q & A

Q1: What is the molecular formula and weight of 3-Chlorobenzaldehyde?

A1: The molecular formula of this compound is C₇H₅ClO, and its molecular weight is 140.57 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic peaks in various spectroscopic analyses. For instance, its infrared (IR) spectrum shows a strong absorption band around 1700 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group []. Additionally, the aromatic ring system contributes to characteristic peaks in both ¹H NMR and ¹³C NMR spectra [, ].

Q3: Is this compound stable in aqueous solutions?

A3: this compound can undergo photoinduced degradation when exposed to UV light in aerated aqueous solutions. This process leads to the formation of chloride and formaldehyde via homolytic cleavage [].

Q4: Does the position of the chlorine atom influence the stability of Chlorobenzaldehyde isomers?

A4: Yes, the position of the chlorine atom influences the degradation rate of chlorinated benzaldehydes. Under UV irradiation, 4-Chlorobenzaldehyde degrades the fastest, followed by 2-Chlorobenzaldehyde and then this compound [].

Q5: Can this compound be used in organic synthesis?

A5: Yes, this compound serves as a valuable starting material in various organic reactions. For example, it can be used to synthesize 2-substituted 3-chlorobenzaldehydes via ortho-lithiation [] and participates in Mannich reactions with aromatic amines and ketones to yield 1-aryl-3-arylamino[3-chlorophenyl]acetone derivatives [].

Q6: Are there any catalytic applications of this compound derivatives?

A6: Yes, a Cd(II) coordination polymer derived from a dicarboxylic ligand containing a 3-chlorophenyl group demonstrates catalytic activity in the coupling reaction of benzaldehyde, phenylacetylene, and piperidine [].

Q7: Have computational methods been used to study this compound?

A7: Yes, molecular orbital constrained gas electron diffraction studies have been employed to investigate the internal rotation in this compound [, ].

Q8: How does the presence of a chlorine atom at the 3-position affect the biological activity of benzaldehyde?

A8: The presence and position of substituents on the benzaldehyde ring significantly influences its biological activity. For example, this compound exhibits potent spatial repellency and toxicity against Aedes aegypti mosquitoes, surpassing the activity of its parent compound, benzaldehyde [].

Q9: Do structural modifications of this compound impact its interaction with biological targets?

A9: Yes, introducing various substituents to the benzaldehyde core, including this compound, can significantly alter its biological activities. For example, replacing the chlorine atom with a phenoxy group leads to a substantial increase in repellency against Aedes aegypti mosquitoes []. This highlights the importance of SAR studies for optimizing desired biological effects.

Q10: Are there specific formulation strategies to enhance the stability or delivery of this compound?

A10: While the provided research doesn't delve into specific formulation strategies for this compound, its application in various reactions suggests potential for developing stable formulations. Further research could explore encapsulation techniques or the use of suitable excipients to improve stability and solubility for specific applications.

Q11: What are the safety considerations associated with handling this compound?

A11: Like many chemicals, this compound requires careful handling. While specific safety data isn't detailed in the provided research, it's essential to follow standard laboratory safety protocols, including wearing appropriate personal protective equipment and handling the compound in a well-ventilated area.

Q12: What analytical techniques are commonly employed to characterize and quantify this compound?

A12: Researchers commonly use various analytical methods for studying this compound. These include spectroscopic techniques like IR and NMR [, , ], chromatographic methods such as HPLC and GC [, ], and mass spectrometry for structural identification [, ].

Q13: What is known about the environmental fate and degradation of this compound?

A13: this compound can be degraded in the environment, particularly through photodegradation upon UV exposure in water []. This process can lead to the formation of less harmful byproducts. Further research can elucidate its degradation pathways and potential impact on various ecosystems.

Q14: Are there alternative compounds with similar properties to this compound?

A15: Research highlights that modifying the benzaldehyde structure with different substituents leads to diverse biological activity profiles []. For example, 3-phenoxybenzaldehyde exhibits greater repellency against mosquitoes compared to this compound. Identifying suitable alternatives depends on the specific application and desired properties.

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